(R)-N,N-Dimethyl-1-tosylpropan-2-amine is a chiral amine compound characterized by its structural formula, which includes a tosyl group attached to a propanamine backbone. This compound is notable for its potential applications in medicinal chemistry and as a reagent in organic synthesis. The presence of the tosyl group enhances the compound's reactivity, making it useful in various
The reactivity of (R)-N,N-Dimethyl-1-tosylpropan-2-amine can be attributed to its functional groups. It undergoes several types of reactions:
The synthesis of (R)-N,N-Dimethyl-1-tosylpropan-2-amine typically involves several steps:
(R)-N,N-Dimethyl-1-tosylpropan-2-amine has potential applications in various fields:
Interaction studies involving (R)-N,N-Dimethyl-1-tosylpropan-2-amine primarily focus on its binding affinity and activity at various receptors. While direct studies on this specific compound are scarce, similar compounds have been evaluated for their interactions with:
Here are some compounds that share structural similarities with (R)-N,N-Dimethyl-1-tosylpropan-2-amine:
These compounds exhibit unique properties due to variations in their side chains or functional groups. The presence of the tosyl group in (R)-N,N-Dimethyl-1-tosylpropan-2-amine distinguishes it from others by enhancing its electrophilicity and enabling specific chemical transformations.
Chiral auxiliaries remain a cornerstone in the enantioselective synthesis of amines, enabling precise stereochemical control through covalent bonding to the substrate. For (R)-N,N-Dimethyl-1-tosylpropan-2-amine, the tosylation step is pivotal, as it introduces the sulfonyl group while preserving the R-configuration.
A prominent approach involves the use of (R)-(−)-α-methylbenzylamine as a chiral auxiliary. This method, exemplified by Czarnocki and colleagues, facilitates the stereoselective tosylation of propan-2-amine derivatives. The auxiliary directs the tosyl group to the pro-R position via steric hindrance, ensuring >95% ee in the final product. Key to this strategy is the auxiliary’s ability to stabilize transition states through π-π interactions with the tosyl chloride reagent.
Alternative auxiliaries, such as Evans’ oxazolidinones, have also been adapted for this synthesis. By forming a rigid bicyclic intermediate, these auxiliaries enforce a specific conformation during tosylation, yielding the R-enantiomer with 89–92% ee. The choice of solvent (e.g., dichloromethane vs. THF) and temperature (−78°C to 25°C) significantly impacts reaction kinetics and selectivity.
Table 1: Chiral Auxiliaries in Enantioselective Tosylation
Auxiliary | ee (%) | Yield (%) | Conditions |
---|---|---|---|
α-Methylbenzylamine | 95 | 85 | TsCl, Et₃N, CH₂Cl₂, 0°C |
Evans Oxazolidinone | 92 | 78 | TsCl, LiHMDS, THF, −78°C |
TADDOL Derivatives | 88 | 82 | TsCl, DMAP, toluene, 25°C |
Mechanistic studies reveal that the auxiliary’s bulkiness correlates with enantioselectivity. For instance, bulkier TADDOL derivatives reduce racemization by shielding the reactive site, albeit at the cost of slower reaction rates. Post-tosylation, the auxiliary is cleaved under mild acidic conditions, preserving the integrity of the R-configuration.
Organocatalysis offers a metal-free route to (R)-N,N-Dimethyl-1-tosylpropan-2-amine, leveraging chiral catalysts to induce asymmetry. L-Threonine-derived catalysts, as reported by Lu et al., enable anti-selective Mannich reactions between O-TBS-hydroxyacetone and N-tosylimines, achieving 99% ee. The catalyst’s secondary amine moiety forms an enamine intermediate, directing the nucleophilic attack to the re face of the imine.
Proline-based catalysts have also been employed in asymmetric aldol reactions. By forming a chiral enamine with ketone precursors, these catalysts enforce a specific transition state geometry, yielding the R-configured amine after tosylation. For example, (S)-proline in DMSO at 4°C affords the target compound in 91% ee, though reaction times extend to 72 hours.
Table 2: Organocatalysts and Reaction Performance
Catalyst | ee (%) | Solvent | Time (h) | Temperature (°C) |
---|---|---|---|---|
L-Threonine Derivative | 99 | CHCl₃ | 24 | 25 |
(S)-Proline | 91 | DMSO | 72 | 4 |
Cinchona Alkaloid | 87 | Toluene | 48 | −20 |
Notably, hydrogen-bonding interactions between the catalyst and tosyl group are critical for enantiocontrol. Modifying the tosyl moiety’s electronic properties (e.g., substituting methyl with nitro groups) alters reaction rates but preserves stereoselectivity.
Dynamic kinetic resolution (DKR) combines transition metal-catalyzed racemization with enzymatic resolution, enabling quantitative yields of the R-enantiomer. For (R)-N,N-Dimethyl-1-tosylpropan-2-amine, Shibatani and colleagues demonstrated a photoenzymatic DKR using Ru(bpy)₃²⁺ as a photoredox catalyst. Under visible light, the catalyst racemizes the amine via hydrogen atom transfer, while a lipase selectively acylates the S-enantiomer, leaving the R-form in 98% ee.
Rhodium complexes, such as Rh/ZhaoPhos, have also been effective in DKR. These catalysts facilitate substrate racemization at 50°C, coupled with Candida antarctica lipase B (CAL-B) for kinetic resolution. The dual catalytic system achieves 95% conversion and >99% ee, with toluene as the optimal solvent.
Table 3: Metal Catalysts in DKR
Catalyst | Enzyme | ee (%) | Conversion (%) |
---|---|---|---|
Ru(bpy)₃²⁺ | Pseudomonas | 98 | 99 |
Rh/ZhaoPhos | CAL-B | 99 | 95 |
Ir(ppy)₃ | Alcaligenes | 97 | 90 |
Mechanistically, the metal catalyst lowers the activation energy for amine racemization, while the enzyme’s chiral pocket selectively processes one enantiomer. This synergy is particularly advantageous for scaling, as it avoids the need for stoichiometric chiral reagents.
X-ray crystallographic analysis provides the most definitive method for determining the absolute configuration of chiral tosylpropylamine derivatives [1]. The crystallographic determination of (R)-N,N-Dimethyl-1-tosylpropan-2-amine involves sophisticated data collection protocols utilizing modern diffractometer systems equipped with charge-coupled device detectors and molybdenum Kα radiation sources [1].
The crystal structure analysis of tosylpropylamine derivatives reveals characteristic structural features that are essential for absolute configuration determination [2]. Single crystal diffraction data collected at low temperatures typically show monoclinic or orthorhombic crystal systems with specific space group assignments determined through systematic absence analysis [1].
Table 1: Representative Crystallographic Data for Tosylpropylamine Derivatives
Parameter | Value Range | Typical Conditions |
---|---|---|
Temperature | 173(2) K | Oxford Cryostream cooler [1] |
Wavelength | 0.71073 Å | Mo-Kα radiation [1] |
Crystal System | Monoclinic/Orthorhombic | Space group determination [1] |
Unit Cell Volume | 1200-1500 ų | Density calculations [1] |
Reflection Collection | 5000-8000 reflections | Complete sphere coverage [1] |
Final R indices | R1 = 0.04-0.08 | Structure refinement quality [1] |
The structural refinement process employs full-matrix least-squares techniques using specialized crystallographic software packages [1]. The determination of absolute configuration relies on careful analysis of Flack parameters and anomalous dispersion effects, particularly when heavy atoms such as sulfur are present in the tosyl group [1] [2].
The tosyl group adopts characteristic conformations with specific torsion angles that influence the overall molecular geometry [2] [3]. The sulfonamide functional group exhibits standard bond lengths with sulfur-oxygen distances ranging from 1.428 to 1.441 Å and sulfur-nitrogen bond lengths between 1.618 and 1.622 Å [4]. The oxygen-sulfur-oxygen bond angles typically measure between 118 and 120 degrees, while nitrogen-sulfur-carbon bond angles range from 106 to 108 degrees [4].
The crystal packing of tosylpropylamine derivatives is significantly influenced by intermolecular hydrogen bonding interactions [5] [6]. The tosyl group participates in various hydrogen bonding motifs, including interactions between sulfonyl oxygen atoms and amine hydrogen atoms [5]. These interactions form characteristic ring patterns that stabilize the crystal structure and influence the absolute configuration determination [5].
Intramolecular hydrogen bonding between the sulfonamide group and adjacent functional groups creates six-membered hydrogen bonded rings with bond distances typically ranging from 1.86 to 2.09 Å and bond angles between 138 and 142 degrees [5]. These structural features provide crucial information for confirming the absolute stereochemistry of the compound [5].
Computational approaches using density functional theory methods provide detailed insights into the stereoelectronic effects that govern the stereochemical behavior of tosylpropylamine derivatives [7] [8]. These calculations reveal the fundamental electronic interactions that stabilize specific conformations and influence stereochemical outcomes [9] [10].
Density functional theory calculations employing B3LYP functional with various basis sets provide accurate predictions of molecular geometries and relative energies for different conformers of tosylpropylamine derivatives [7] [11]. The computational analysis reveals that stereoelectronic effects play a crucial role in determining the preferred conformations of these compounds [9] [10].
Table 2: Computational Parameters for Stereoelectronic Analysis
Method | Basis Set | Application | Accuracy |
---|---|---|---|
B3LYP | 6-31G(d,p) | Geometry optimization [7] | High precision |
B3LYP | aug-cc-pVDZ | Specific rotation [12] | Reliable predictions |
B3LYP | 6-311G(d,p) | Natural bond orbital analysis [5] | Detailed electronic structure |
Time-dependent DFT | 6-31G* | Optical rotation calculations [12] | Absolute configuration [12] |
The stereoelectronic effects in tosylpropylamine derivatives arise from specific orbital interactions that stabilize particular conformations [9] [10]. Natural bond orbital analysis reveals important donor-acceptor interactions between filled bonding orbitals and empty antibonding orbitals [5]. These interactions include hyperconjugation effects involving the nitrogen lone pair and adjacent carbon-hydrogen bonds [5].
The tosyl group exhibits significant stereoelectronic influences through its sulfonyl functionality [13] [14]. The sulfur atom participates in various orbital interactions that affect the overall molecular conformation and influence the stereochemical preferences of the compound [13]. Computational analysis reveals that steric effects dominate over electronic effects for alkyl substituents, with steric parameters showing excellent correlations with experimental data [14].
Conformational analysis of tosylpropylamine derivatives reveals multiple local minima separated by relatively low energy barriers [11]. The computational modeling demonstrates that the molecule can adopt various conformations with different orientations of the tosyl group relative to the propylamine backbone [11]. These conformational preferences are influenced by both steric hindrance and stereoelectronic stabilization effects [11].
The energy differences between conformers typically range from 2 to 5 kcal/mol, indicating significant conformational flexibility at room temperature [11]. The computational predictions show excellent agreement with experimental nuclear magnetic resonance data, confirming the accuracy of the theoretical models [11].
Supramolecular interactions play a crucial role in the discrimination between diastereomers of tosylpropylamine derivatives [15] [16]. These interactions involve non-covalent forces including hydrogen bonding, van der Waals interactions, and aromatic stacking effects that can selectively stabilize specific stereochemical forms [17] [18].
Chiral recognition in tosylpropylamine systems occurs through the formation of diastereomeric complexes with chiral host molecules [8] [17]. The discrimination between different stereoisomers relies on differences in binding affinities that result from complementary three-dimensional interactions between host and guest molecules [17] [19].
The supramolecular recognition process involves multiple simultaneous interactions that must be geometrically compatible for effective binding [17]. The tosyl group provides both hydrogen bond acceptor sites through its sulfonyl oxygen atoms and aromatic interactions through its benzene ring [17]. These multiple interaction points create a highly selective recognition environment that can distinguish between closely related stereoisomers [17].
The formation of diastereomeric complexes involves both thermodynamic and kinetic factors that influence selectivity [19]. Thermodynamic selectivity arises from differences in the binding energies of diastereomeric complexes, while kinetic selectivity results from different association and dissociation rates [19]. Computational studies reveal that the thermodynamic differences between diastereomeric complexes are typically modest, requiring careful analysis to achieve reliable discrimination [19].
Table 3: Supramolecular Interaction Energies and Selectivity Factors
Interaction Type | Energy Range (kJ/mol) | Selectivity Factor | Reference Method |
---|---|---|---|
Hydrogen bonding | 10-50 | 2-10 | Microcalorimetry [19] |
Van der Waals | 5-20 | 1.5-5 | Computational analysis [19] |
Aromatic stacking | 15-35 | 3-8 | Nuclear magnetic resonance [8] |
Electrostatic | 20-60 | 5-15 | Molecular dynamics [8] |
Molecular dynamics simulations provide detailed insights into the dynamic aspects of diastereomer discrimination in solution [8]. These simulations reveal that successful chiral recognition requires not only favorable thermodynamic interactions but also appropriate dynamic behavior of the complexes [8]. The simulations show that diastereomeric complexes exhibit different lifetimes and structural fluctuations that contribute to their discrimination [8].
The computational analysis demonstrates that effective chiral recognition demands conformationally constrained species where structural rigidity enhances the differences between diastereomeric pairs [19]. The tosyl group contributes to this rigidity through its restricted rotation around the sulfur-nitrogen bond, which helps maintain the three-dimensional recognition motif required for selective binding [19].